N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a trifluoromethoxy group at the 2-position. The nitrogen atom of the sulfonamide is further substituted with two distinct heterocyclic moieties: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group. The trifluoromethoxy group enhances lipophilicity and may improve resistance to oxidative metabolism, while the furan and thiophene rings contribute π-electron density, possibly affecting binding interactions in biological targets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S2/c19-18(20,21)26-16-7-1-2-8-17(16)28(23,24)22(13-14-5-3-11-25-14)10-9-15-6-4-12-27-15/h1-8,11-12H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWPOYRRUDUORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including furan, thiophene, and trifluoromethoxy moieties, which contribute to its unique properties and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 431.44 g/mol. The structure includes a benzenesulfonamide core, which is known for its pharmacological significance, particularly in antibacterial and anticancer activities. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the sulfonamide linkage and the introduction of the trifluoromethoxy group. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamides. For instance, compounds with thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Nitrothiophene derivative | HCT-116 | 0.5 |
| 5-Nitrothiophene derivative | MCF-7 | 4 |
| 5-Nitrothiophene derivative | HeLa | 4.5 |
The presence of electron-withdrawing groups such as nitro groups on thiophene rings has been associated with enhanced activity against these cell lines, suggesting a structure-activity relationship that can be exploited in drug design .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cellular pathways. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic outcomes such as apoptosis in cancer cells .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced the anticancer activity, with certain derivatives showing over 200 times increased potency compared to standard treatments like doxorubicin .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the benzenesulfonamide core affect biological activity. Compounds were analyzed using chemometric methods to establish predictive models for their efficacy against cancer cell lines, revealing critical insights into optimal structural configurations for enhanced activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, a comparative analysis with structurally related sulfonamides and heterocyclic derivatives is provided below.
Structural Analogues
Key Comparative Insights
Heterocyclic Diversity :
- The target compound uniquely combines furan and thiophene substituents, whereas analogues typically feature only one heterocycle (e.g., : furan-only; : thiophene-only). This dual heterocyclic system may enable synergistic interactions in biological systems, though activity data remains speculative .
- Trifluoromethoxy vs. Methyl/Methoxy Groups : The trifluoromethoxy group in the target compound likely increases electronegativity and metabolic stability compared to the methyl group in ’s compound or methoxy groups in ’s derivatives .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization of the sulfonamide nitrogen, paralleling methods in (reductive amination) and (alkylation). In contrast, simpler analogues (e.g., ) are synthesized via single-step reactions .
Biological Potential: While the target compound’s activity is unreported, structurally related sulfonamides exhibit antibacterial (), enzyme inhibitory, or CNS-targeted effects (). The dual heterocycles and trifluoromethoxy group position it as a candidate for antimicrobial or kinase inhibition studies .
Data Tables
Table 1: Physicochemical Properties
Q & A
Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (furan and thiophene derivatives) followed by coupling to a benzenesulfonamide core. Key steps include:
- Gewald reaction for thiophene synthesis and Paal-Knorr synthesis for furan derivatives .
- Sulfonamide formation via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine.
- Final purification via column chromatography or recrystallization to achieve >95% purity. Methodological Note: Optimize reaction time and temperature (e.g., 0–5°C for exothermic steps) to avoid side products like over-oxidized thiophene rings .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituent patterns (e.g., trifluoromethoxy group at δ ~75 ppm in ¹⁹F NMR) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray crystallography (if single crystals are obtainable) using SHELX software for refinement, though challenges arise due to flexible ethyl linker groups .
Q. What analytical techniques are used to assess purity and stability?
- HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition onset >200°C common for sulfonamides) .
- Solubility profiling in DMSO, ethanol, and aqueous buffers to guide biological assay design .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?
- Optimize solvent systems : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance reactivity .
- Employ flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation. Data Contradiction: Some studies report higher yields with microwave-assisted synthesis vs. traditional heating; validate with controlled replicates .
Q. What strategies resolve discrepancies in crystallographic data vs. computational modeling?
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-S bond in sulfonamide) with X-ray data to identify conformational flexibility .
- Twinning analysis : Use SHELXL to refine datasets from twinned crystals, common in flexible molecules with thiophene/furan motifs .
- Dynamic NMR : Probe rotational barriers of the N-ethyl linker to explain static vs. dynamic disorder in crystal structures .
Q. How does the trifluoromethoxy group influence biological activity compared to analogs?
- SAR studies : Synthesize analogs replacing -OCF₃ with -OCH₃ or -CF₃ and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase).
- Lipophilicity assays : Measure logP values to correlate -OCF₃’s electron-withdrawing effects with membrane permeability .
- Metabolic stability : Use liver microsome models to assess resistance to oxidative defluorination, a common degradation pathway .
Q. What computational methods predict interaction mechanisms with target proteins?
- Molecular docking : AutoDock Vina or Glide to model binding poses in sulfonamide-binding pockets (e.g., dihydropteroate synthase).
- MD simulations : Run 100-ns trajectories to analyze stability of hydrogen bonds between sulfonamide -SO₂NH and conserved Arg/Lys residues .
- Free energy calculations : Use MM-GBSA to rank binding affinities vs. experimental IC₅₀ data .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Standardize protocols : Use USP buffers at physiological pH (7.4) and document temperature (25°C vs. 37°C).
- Dynamic light scattering (DLS) : Check for nanoparticle formation, which may falsely indicate solubility .
- Co-solvent screens : Test cyclodextrin or PEG-based systems to enhance bioavailability for in vivo studies .
Q. Why do biological assays show variable potency across cell lines?
- Membrane transporter expression : Quantify ABC transporters (e.g., P-gp) via qPCR; use inhibitors like verapamil to isolate efflux effects .
- Redox environment : Pre-treat cells with N-acetylcysteine to assess thiol-mediated detoxification of electrophilic intermediates .
- Metabolite profiling : LC-MS/MS to identify active vs. inactive metabolites in different cell models .
Experimental Design Considerations
Q. What controls are essential in assessing the compound’s anti-inflammatory activity?
- Positive controls : Celecoxib (COX-2 inhibitor) and dexamethasone (steroidal anti-inflammatory).
- Cytotoxicity panels : Include MTT assays on HEK293 or primary hepatocytes to differentiate therapeutic vs. toxic effects .
- ROS assays : Measure superoxide dismutase (SOD) activity to rule out oxidative stress artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
